molecular formula C9H8N2O2 B11915813 3-Methoxyquinoxalin-2(1H)-one CAS No. 35676-71-2

3-Methoxyquinoxalin-2(1H)-one

Cat. No.: B11915813
CAS No.: 35676-71-2
M. Wt: 176.17 g/mol
InChI Key: MBKSEICXFDPTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by methoxylation. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid to form quinoxaline-2(1H)-one, which is then methoxylated using dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction can yield 3-methoxyquinoxaline.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione

    Reduction: 3-Methoxyquinoxaline

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

3-Methoxyquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyquinoxalin-2(1H)-one varies depending on its application. As a 5-HT3 receptor antagonist, it binds to the 5-HT3 receptor and inhibits its activity, which can help alleviate symptoms of conditions like irritable bowel syndrome and chemotherapy-induced nausea . The molecular targets and pathways involved include the serotonin signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2(1H)-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    3-Hydroxyquinoxalin-2(1H)-one:

    3-Methylquinoxalin-2(1H)-one: The methyl group provides different steric and electronic effects compared to the methoxy group.

Uniqueness

3-Methoxyquinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35676-71-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H8N2O2/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12)

InChI Key

MBKSEICXFDPTCH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.